1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl-
Overview
Description
1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl-: is an organic compound with the molecular formula C14H16N2 . It is a derivative of benzenediacetonitrile, where the benzene ring is substituted with four methyl groups at the 2, 3, 5, and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl- can be synthesized through several methods. One common approach involves the reaction of 2,3,5,6-tetramethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile groups can be achieved using reagents like lithium aluminum hydride (LiAlH4) to yield primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl- has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Biological Studies: It is employed in biological research to study the effects of nitrile-containing compounds on biological systems.
Industrial Applications: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl- involves its interaction with specific molecular targets and pathways. The nitrile groups can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The methyl groups on the benzene ring can influence the reactivity and stability of the compound, affecting its overall behavior in chemical reactions .
Comparison with Similar Compounds
1,4-Benzenediacetonitrile: The parent compound without the methyl substitutions.
2,3,5,6-Tetramethylbenzene: A similar compound with only the methyl substitutions on the benzene ring.
1,4-Dicyanobenzene: A compound with nitrile groups but without the methyl substitutions.
Uniqueness: 1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl- is unique due to the presence of both nitrile and methyl groups, which impart distinct chemical properties. The methyl groups increase the compound’s hydrophobicity and can influence its reactivity in substitution reactions. The nitrile groups provide sites for further chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-[4-(cyanomethyl)-2,3,5,6-tetramethylphenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-9-10(2)14(6-8-16)12(4)11(3)13(9)5-7-15/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHFCWXYLKPCJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1CC#N)C)C)CC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303415 | |
Record name | 1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1675-71-4 | |
Record name | 1, 2,3,5,6-tetramethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158278 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6-TETRAMETHYL-1,4-BENZENEDIACETONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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